molecular formula C21H21N7O2 B2362522 2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 2380186-13-8

2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2362522
CAS No.: 2380186-13-8
M. Wt: 403.446
InChI Key: QYUQQZWHISYRSJ-UHFFFAOYSA-N
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Description

2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDKs. CDKs are enzymes that play a critical role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2 and CDK4, and the pathways involved are related to cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of 2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2/c1-13-23-20-16(10-22-26(20)2)21(24-13)27-11-14(12-27)28-19(29)9-8-17(25-28)15-6-4-5-7-18(15)30-3/h4-10,14H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUQQZWHISYRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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